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molecular formula C15H15Cl2N5S B8561459 N-(2,6-Dichlorophenyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide CAS No. 89007-43-2

N-(2,6-Dichlorophenyl)-4-(pyrazin-2-yl)piperazine-1-carbothioamide

Cat. No. B8561459
M. Wt: 368.3 g/mol
InChI Key: AEANOFWSPZXMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04450272

Procedure details

To a solution of 4.92 g. of 1-(2-pyrazinyl)piperazine in 50 ml. of anhydrous ether is added dropwise a solution of 6.12 g. of 2,6-dichlorophenyl isothiocyanate in 50 ml. of anhydrous ether over 10 minutes. The mixture is stirred for 15 minutes and the resulting solid collected. This solid is dissolved with heat in a mixture of 200 ml. of acetone and 150 ml. of methanol and then cooled. The resulting solid is collected giving 5.29 g. of the desired product as white crystals, m.p. 225°-227° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[N:21]=[C:22]=[S:23]>CCOCC>[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=1[NH:21][C:22]([N:10]1[CH2:9][CH2:8][N:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[CH2:12][CH2:11]1)=[S:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid collected
DISSOLUTION
Type
DISSOLUTION
Details
This solid is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with heat in a mixture of 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
of methanol and then cooled
CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
CUSTOM
Type
CUSTOM
Details
giving 5.29 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(NC(=S)N2CCN(CC2)C2=NC=CN=C2)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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